molecular formula C15H21BrN4O3 B2677040 [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone CAS No. 2379977-47-4

[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone

Cat. No. B2677040
M. Wt: 385.262
InChI Key: DIOFWPSHBCNZPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone is a chemical compound that has been synthesized for its potential applications in scientific research. This compound is a piperidine derivative that has been modified with a morpholine and a pyrimidine group. The synthesis of this compound has been achieved through a multi-step process that involves the use of various reagents and reaction conditions.

Mechanism Of Action

The mechanism of action of [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone involves the inhibition of specific enzymes and receptors in the body. This compound has been shown to bind to certain proteins and block their activity, leading to downstream effects on cellular signaling pathways. The specific targets of [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone vary depending on the context of the research, but may include kinases, phosphatases, and G protein-coupled receptors.

Biochemical And Physiological Effects

The biochemical and physiological effects of [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone are dependent on the specific targets that it inhibits. In general, this compound has been shown to modulate cellular signaling pathways and affect processes such as cell proliferation, differentiation, and apoptosis. Additionally, [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone has been shown to have anti-inflammatory and anti-tumor effects in some studies.

Advantages And Limitations For Lab Experiments

The advantages of using [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone in lab experiments include its specificity for certain targets, its ability to modulate cellular signaling pathways, and its potential applications in drug development. However, there are also limitations to using this compound, including its potential toxicity and the need for careful dosing and administration in experiments.

Future Directions

There are many potential future directions for research involving [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone. Some possible areas of investigation include the development of new drugs and therapies based on the compound, the identification of new targets for inhibition, and the study of its effects on various biological processes. Additionally, further research is needed to fully understand the potential advantages and limitations of using this compound in lab experiments and clinical applications.

Synthesis Methods

The synthesis of [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone involves a multi-step process that begins with the reaction of 5-bromopyrimidine-2-carboxylic acid with thionyl chloride to form 5-bromopyrimidine-2-carbonyl chloride. This intermediate is then reacted with 1-(4-morpholinyl)-4-piperidinone to form the desired product. The reaction conditions involve the use of various solvents, reagents, and catalysts to achieve high yields and purity of the compound.

Scientific Research Applications

[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone has potential applications in scientific research as a tool compound for studying various biological processes. This compound has been shown to inhibit the activity of certain enzymes and receptors, making it useful for studying their roles in cellular signaling pathways. Additionally, [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone has been used in the development of new drugs and therapies for various diseases.

properties

IUPAC Name

[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN4O3/c16-13-8-17-14(18-9-13)23-11-12-2-1-3-20(10-12)15(21)19-4-6-22-7-5-19/h8-9,12H,1-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOFWPSHBCNZPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)N2CCOCC2)COC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.